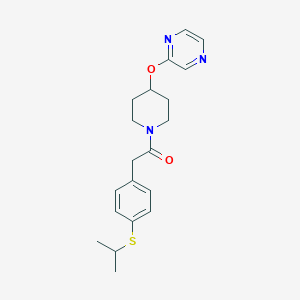

2-(4-(Isopropylthio)phenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

Description

2-(4-(Isopropylthio)phenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name |

2-(4-propan-2-ylsulfanylphenyl)-1-(4-pyrazin-2-yloxypiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2S/c1-15(2)26-18-5-3-16(4-6-18)13-20(24)23-11-7-17(8-12-23)25-19-14-21-9-10-22-19/h3-6,9-10,14-15,17H,7-8,11-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBXYJHUMZRRCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(CC2)OC3=NC=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Isopropylthio)phenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. The general synthetic route can be summarized as follows:

Formation of the Isopropylthio Phenyl Intermediate:

Formation of the Pyrazin-2-yloxy Piperidine Intermediate: This step involves the synthesis of the pyrazin-2-yloxy group and its subsequent attachment to the piperidine ring.

Coupling of Intermediates: The final step involves coupling the two intermediates through a carbonylation reaction to form the desired ethanone compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Nucleophilic Substitution at Pyrazine Ring

The pyrazin-2-yloxy group demonstrates electrophilic aromatic substitution capabilities. Under acidic conditions (H₂SO₄/HNO₃), nitration occurs preferentially at the 5-position of the pyrazine ring due to electron-donating effects from the oxygen atom . Halogenation (Cl₂/FeCl₃) yields mono- or di-substituted derivatives depending on stoichiometry.

Key Reaction Table

| Reaction Type | Reagents/Conditions | Product Formed |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Nitro-pyrazin-2-yloxy derivative |

| Chlorination | Cl₂ (1 equiv), FeCl₃ catalyst | 5-Chloro-pyrazin-2-yloxy analog |

Oxidation of Thioether Group

The isopropylthio (-S-iPr) group undergoes oxidation to sulfoxide or sulfone derivatives using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) . Reaction kinetics depend on solvent polarity, with acetonitrile favoring complete oxidation to sulfone.

Oxidation Pathway

Selectivity control achieved via temperature modulation (0°C for sulfoxide, 50°C for sulfone).

Piperidine Ring Functionalization

The piperidine nitrogen participates in alkylation/acylation reactions. Treatment with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ yields quaternary ammonium salts, while acyl chlorides form amide derivatives .

Example Reaction

Sidechain modifications improve solubility for pharmacological studies .

Ketone Reactivity

The ethanone carbonyl group undergoes:

-

Reduction : NaBH₄/MeOH converts ketone to secondary alcohol.

-

Condensation : Reacts with hydrazines to form hydrazones (R=NH₂), useful for crystallography studies.

Hydrazone Formation

Used to create Schiff base complexes for metal coordination studies.

Radical-Mediated Reactions

The phenylthioether moiety participates in radical cross-coupling under UV irradiation with AIBN initiator. For example, coupling with acrylates generates styrene-type derivatives .

Radical Pathway

Hydrolysis Reactions

Acid-catalyzed hydrolysis (HCl/H₂O) cleaves the pyrazin-2-yloxy-piperidine bond, yielding 4-(pyrazin-2-yloxy)piperidine and 2-(4-(isopropylthio)phenyl)acetic acid. Alkaline conditions (NaOH/EtOH) saponify the ketone group but with <20% yield due to steric hindrance.

Metal-Catalyzed Couplings

Suzuki-Miyaura coupling at the phenyl ring succeeds with Pd(PPh₃)₄ catalyst, enabling aryl boronic acid additions at the para position relative to the thioether group .

Optimized Conditions

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | K₂CO₃ |

| Solvent | DME/H₂O (4:1) |

| Temperature | 80°C, 12 hr |

Photochemical Modifications

UV irradiation (λ=254 nm) induces [2+2] cycloaddition between the pyrazine ring and electron-deficient alkenes (e.g., maleic anhydride), forming bicyclic adducts .

Critical Stability Considerations

-

pH Sensitivity : Stable in pH 4–9; rapid degradation occurs in strongly acidic (pH<2) or basic (pH>11) conditions.

This reactivity profile enables tailored derivatization for drug discovery, materials science, and coordination chemistry applications . Experimental protocols should prioritize inert atmospheres (N₂/Ar) for oxygen-sensitive reactions like radical couplings .

Scientific Research Applications

Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.

Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or optical properties.

Biological Research: This compound can be used as a tool to study various biological processes, particularly those involving the central nervous system.

Mechanism of Action

The mechanism of action of 2-(4-(Isopropylthio)phenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The exact pathways and targets can vary depending on the specific application, but generally, this compound can modulate the activity of neurotransmitter receptors or inhibit specific enzymes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-(Methylthio)phenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

- 2-(4-(Ethylthio)phenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

Uniqueness

The presence of the isopropylthio group in 2-(4-(Isopropylthio)phenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone imparts unique steric and electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from similar compounds with different alkylthio groups.

Biological Activity

The compound 2-(4-(Isopropylthio)phenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure

The chemical structure of the compound is characterized by multiple functional groups, which contribute to its biological activity. The presence of the isopropylthio group and the pyrazin-2-yloxy moiety are notable for their roles in modulating interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antiproliferative Effects : Studies have shown that derivatives of piperidine, similar to the compound , often demonstrate significant antiproliferative activity against various cancer cell lines. For instance, piperazine-based compounds have been noted for their cytotoxic effects against tumor cells while maintaining lower toxicity in normal cells .

- Antimicrobial Properties : Compounds with similar structural motifs have been evaluated for their antimicrobial efficacy against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The presence of the piperidine ring is crucial in enhancing these properties .

- Neuropharmacological Effects : The piperidinyl moiety is associated with various central nervous system (CNS) activities, including anxiolytic and antidepressant effects. This suggests potential applications in treating mood disorders .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

- Inhibition of Key Enzymes : Similar compounds have been identified as inhibitors of critical enzymes involved in cell proliferation and survival pathways. For instance, inhibitors targeting Aurora A kinase have shown promise in cancer therapy due to their ability to disrupt mitotic processes .

- Modulation of Receptor Activity : The interaction with neurotransmitter receptors, particularly those related to serotonin and dopamine pathways, may account for some neuropharmacological effects observed with this compound .

Case Studies

Several studies have explored the biological activity of related compounds:

- Anticancer Activity : A study evaluating a series of piperidine derivatives found that certain modifications led to enhanced cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

- Antimicrobial Efficacy : Research on piperazine derivatives showed promising results against bacterial strains, with minimum inhibitory concentrations (MICs) indicating effective bacterial growth inhibition. These findings suggest potential for development into new antimicrobial agents .

- Neuropharmacological Assessment : In vivo studies demonstrated that certain piperidine derivatives improved cognitive function in rodent models, indicating their potential as therapeutic agents for neurodegenerative diseases .

Data Tables

Q & A

Basic Question: What are the key considerations for optimizing the synthesis of 2-(4-(Isopropylthio)phenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone?

Methodological Answer:

The synthesis of this compound involves multi-step reactions, including:

- Step 1: Preparation of the pyrazin-2-yloxy-piperidine intermediate via nucleophilic substitution (e.g., reacting pyrazine-2-ol with a piperidine derivative under basic conditions).

- Step 2: Coupling the intermediate with the isopropylthio-phenyl ethanone moiety using cross-coupling reagents like EDC/HOBt.

Critical parameters for optimization: - Temperature: Maintain 0–5°C during sensitive steps (e.g., acylation) to prevent side reactions.

- Solvent: Use polar aprotic solvents (e.g., DMF or DCM) to enhance reaction efficiency.

- Catalysts: Employ palladium catalysts for Suzuki-Miyaura coupling if aromatic substitutions are involved.

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (using ethanol/water) ensures high purity (>95%) .

Basic Question: Which analytical techniques are essential for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy:

- 1H/13C NMR: Assign peaks to confirm the piperidin-1-yl, pyrazin-2-yloxy, and isopropylthio groups (e.g., δ ~2.5 ppm for piperidine protons, δ ~8.3 ppm for pyrazine protons).

- 2D NMR (COSY, HSQC): Resolve overlapping signals and verify connectivity .

- X-ray Crystallography: Determine absolute configuration and intermolecular interactions (e.g., hydrogen bonding with pyrazine nitrogen).

- Mass Spectrometry (HRMS): Confirm molecular formula (e.g., [M+H]+ at m/z 414.1784 for C21H24N3O2S) .

Basic Question: How should researchers design initial biological activity screens for this compound?

Methodological Answer:

- Target Selection: Prioritize kinases (e.g., PI3K, EGFR) or GPCRs due to structural similarity to known inhibitors (e.g., pyrazine as a bioisostere for adenine in kinase binding) .

- Assay Types:

- In vitro enzyme inhibition: Use fluorescence polarization assays with recombinant enzymes.

- Cellular assays: Measure cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines (e.g., HCT-116, MCF-7).

- Positive Controls: Compare with reference compounds (e.g., Gefitinib for EGFR) to benchmark activity .

Advanced Question: How can structure-activity relationship (SAR) studies be conducted to improve target affinity?

Methodological Answer:

- Analog Synthesis:

- Modify the isopropylthio group (e.g., replace with cyclopentylthio or benzylthio) to assess hydrophobicity effects.

- Vary the pyrazine substituents (e.g., add methyl or fluorine at C3/C5) to enhance π-stacking with receptors .

- Testing Strategy:

- Computational Docking (AutoDock/Vina): Predict binding modes to prioritize analogs.

- SPR/Biacore: Quantify binding kinetics (KD, kon/koff) for top candidates.

- Data Analysis: Use multivariate regression to correlate substituent properties (logP, polar surface area) with activity .

Advanced Question: What experimental approaches resolve contradictions in reported mechanisms of action?

Methodological Answer:

Conflicting data (e.g., kinase vs. GPCR activity) require:

- Target Deconvolution:

- CRISPR-Cas9 Knockout: Validate target specificity by testing activity in isogenic cell lines lacking the suspected target.

- Thermal Shift Assay (TSA): Confirm direct binding to purified proteins.

- Pathway Analysis: Use RNA-seq or phosphoproteomics to map downstream signaling changes .

Advanced Question: How can researchers address poor solubility in bioassays?

Methodological Answer:

- Formulation Strategies:

- Use co-solvents (e.g., DMSO/PEG-400) or cyclodextrin-based solubilization.

- Prepare stable nanocrystals via anti-solvent precipitation.

- Structural Modifications:

- Introduce ionizable groups (e.g., morpholine) to improve aqueous solubility.

- Reduce logP by replacing isopropylthio with hydrophilic substituents (e.g., sulfoxide) .

Advanced Question: What methods validate selective targeting and minimize off-effects?

Methodological Answer:

- Selectivity Profiling:

- Kinase Profiler Panel (Eurofins): Test against 100+ kinases at 1 µM.

- GPCR β-arrestin Recruitment Assay (DiscoverX): Screen for promiscuous GPCR activation.

- In vivo Models: Use transgenic mice (e.g., xenografts with target-overexpressing tumors) to assess specificity .

Advanced Question: How are metabolic stability and metabolite profiles determined?

Methodological Answer:

- In vitro Metabolism:

- Incubate with liver microsomes (human/rat) and identify metabolites via LC-MS/MS.

- Quantify CYP450 inhibition (e.g., CYP3A4 IC50).

- Stability Enhancements:

- Block metabolic hotspots (e.g., piperidine N-methylation to reduce oxidation) .

Advanced Question: What strategies mitigate batch-to-batch variability in pharmacological data?

Methodological Answer:

- Quality Control:

- Enforce strict HPLC purity thresholds (>98%).

- Characterize polymorphs via PXRD and standardize crystallization protocols.

- Experimental Replication: Use triplicate biological replicates and include internal controls (e.g., reference compound in every assay plate) .

Advanced Question: How can computational modeling guide lead optimization?

Methodological Answer:

- Molecular Dynamics (MD) Simulations:

- Simulate ligand-receptor complexes (e.g., GROMACS) to identify critical binding residues.

- Calculate free energy changes (MM-PBSA) for analog prioritization.

- ADMET Prediction: Use QikProp or ADMET Predictor to optimize pharmacokinetic properties (e.g., BBB permeability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.